![molecular formula C20H18N6O3 B2811495 N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105204-95-2](/img/structure/B2811495.png)
N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, similar in structure to the specified compound, have been synthesized, showcasing diverse crystallization behaviors and hydrogen-bonded structures in various dimensions. This research contributes to the understanding of the molecular and crystallographic properties of these compounds (Trilleras et al., 2008).
Derivative Formation and Reactivity
- Studies on the transformation of pyrimidines and the preparation of new derivatives, including pyrazolo[3,4-d]pyrimidines, provide insights into the chemical reactivity and potential applications in synthesizing novel compounds (Cocco et al., 2000).
Regioselective Synthesis and Applications
- Research on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives highlights the potential of these compounds in material science and biomedical applications due to their photophysical properties and biological activities (Moustafa et al., 2022).
Cytotoxicity and Antimicrobial Applications
- Synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against cancer cells, indicating potential therapeutic applications (Hassan et al., 2014).
- Pyrimidine derivatives have been studied for their antimicrobial properties when incorporated into polyurethane varnish and printing ink, suggesting applications in surface coatings with enhanced microbial resistance (El‐Wahab et al., 2015).
Multicomponent Synthesis and Eco-Friendly Approaches
- Novel multicomponent syntheses of pyrazolo[1,5-a]pyrimidine derivatives have been reported, demonstrating efficient and environmentally friendly methodologies for producing these compounds (El‐Mekabaty & Hasel, 2015).
Anti-inflammatory and Anti-cancer Activities
- Pyrazolo[1,5-a]pyrimidine analogs synthesized using ultrasound irradiation and KHSO4 in aqueous media have shown promising anti-inflammatory and anti-cancer activities, underscoring the potential of these compounds in drug development (Kaping et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound N6-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action remain to be elucidated . Understanding these effects requires knowledge of the compound’s targets and mode of action.
properties
IUPAC Name |
6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-27-14-5-3-13(4-6-14)23-18-15-10-22-26-19(15)25-20(24-18)21-9-12-2-7-16-17(8-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H3,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLKHJCQQAQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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